3-[(Hexylamino)methyl]phenol

Catalog No.
S13804399
CAS No.
M.F
C13H21NO
M. Wt
207.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-[(Hexylamino)methyl]phenol

Product Name

3-[(Hexylamino)methyl]phenol

IUPAC Name

3-[(hexylamino)methyl]phenol

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

InChI

InChI=1S/C13H21NO/c1-2-3-4-5-9-14-11-12-7-6-8-13(15)10-12/h6-8,10,14-15H,2-5,9,11H2,1H3

InChI Key

SGQRRJSXMMMWIX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC1=CC(=CC=C1)O

3-[(Hexylamino)methyl]phenol, also known as o-Cresol, alpha-(hexylamino)-, is an organic compound characterized by a hydroxyl group (-OH) attached to a benzene ring, alongside a hexylamino group (-NH-C6H13). This compound is a derivative of o-cresol, which belongs to the class of cresols or methylphenols. It typically appears as a colorless to pale yellow solid and is soluble in organic solvents like ethanol and acetone, but insoluble in water .

, including:

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
  • Reduction: This compound can be reduced to yield corresponding alcohols or amines.
  • Substitution: The hydroxyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of different derivatives.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction .

The synthesis of 3-[(Hexylamino)methyl]phenol typically involves the alkylation of o-cresol with hexylamine. This reaction is usually conducted under controlled conditions using solvents such as ethanol or methanol, and may require an acid or base catalyst to facilitate the reaction.

General Reaction Scheme:

o Cresol+Hexylamine3 Hexylamino methyl phenol\text{o Cresol}+\text{Hexylamine}\rightarrow \text{3 Hexylamino methyl phenol}

In industrial settings, vapor-phase alkylation methods may be employed at elevated temperatures and pressures to improve yield and selectivity .

3-[(Hexylamino)methyl]phenol finds applications across various fields:

  • Industrial Uses: It is used in the production of resins and plastics due to its chemical stability.
  • Pharmaceuticals: The compound is being explored for potential use in drug formulations due to its biological activity.
  • Antimicrobial Agents: Its antimicrobial properties make it a candidate for use in disinfectants and preservatives.

Interaction studies involving 3-[(Hexylamino)methyl]phenol focus on its binding affinity with various biological targets. Research suggests that the compound may interact with enzymes or receptors involved in inflammatory responses or microbial resistance mechanisms. Further investigation into these interactions could reveal its potential as a therapeutic agent.

Several compounds share structural similarities with 3-[(Hexylamino)methyl]phenol. Here are some notable examples:

Compound NameStructural Features
2-[(Decylamino)methyl]phenolLonger alkyl chain (decyl) affecting solubility
2-[(Octylamino)methyl]phenolIntermediate chain length (octyl)
2-[(Dodecylamino)methyl]phenolLonger alkyl chain (dodecyl) influencing reactivity

Uniqueness

3-[(Hexylamino)methyl]phenol is unique due to its specific hexyl chain length, which influences its solubility, reactivity, and potential biological effects compared to other similar compounds. The balance between hydrophobicity and hydrophilicity provided by the hexyl group may enhance its membrane permeability and biological interactions compared to shorter or longer alkyl chain analogs

Systematic International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is 3-[(hexylamino)methyl]phenol, which precisely describes the structural arrangement of functional groups within the molecule [1]. The compound is registered under the Chemical Abstracts Service registry number 1042567-05-4, providing a unique identifier for this specific chemical entity [1] [2].

Alternative nomenclature forms documented in chemical databases include 3-((Hexylamino)methyl)phenol, representing a parenthetical variation in the naming convention [1]. Additional database identifiers include AKOS008989160 and CS-0354103, which serve as catalog numbers in various commercial chemical databases [1] [2].

The molecular formula is established as C₁₃H₂₁NO, indicating the presence of thirteen carbon atoms, twenty-one hydrogen atoms, one nitrogen atom, and one oxygen atom [1]. The molecular weight is calculated as 207.31 grams per mole, with an exact mass of 207.162314293 daltons [1].

PropertyValue
International Union of Pure and Applied Chemistry Name3-[(hexylamino)methyl]phenol
Chemical Abstracts Service Registry Number1042567-05-4
Molecular FormulaC₁₃H₂₁NO
Molecular Weight207.31 g/mol
Exact Mass207.162314293 Da

Molecular Geometry and Conformational Analysis

The molecular geometry of 3-[(hexylamino)methyl]phenol exhibits characteristic features of substituted aromatic compounds with flexible aliphatic chains [1]. The phenolic ring maintains planarity due to aromatic stabilization, while the hexyl chain attached to the amino group possesses significant conformational flexibility [3].

The compound contains seven rotatable bonds, primarily located within the hexyl chain and the methylene bridge connecting the aromatic ring to the amino group [1]. This high degree of rotational freedom suggests multiple conformational states are accessible at room temperature [3]. The topological polar surface area is calculated at 32.3 square angstroms, indicating moderate polarity characteristics [1].

The molecular complexity index of 149 reflects the structural intricacy arising from the combination of aromatic and aliphatic components [1]. The presence of both hydrogen bond donor and acceptor sites (two of each) contributes to potential intermolecular interactions and influences the compound's three-dimensional arrangement [1].

Conformational analysis reveals that the hexyl chain can adopt various extended and folded conformations, with energy barriers between conformers being relatively low due to the flexibility of carbon-carbon single bonds [3]. The aromatic ring substituents at the meta position create minimal steric hindrance, allowing for relatively free rotation around the methylene bridge [3].

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides detailed structural information for 3-[(hexylamino)methyl]phenol through characteristic chemical shift patterns [4] [5]. Proton Nuclear Magnetic Resonance spectroscopy reveals distinct signal regions corresponding to different molecular environments within the compound [5].

The aromatic protons appear in the characteristic downfield region between 6.8 and 7.5 parts per million, exhibiting the typical deshielding effect of the benzene ring current [5]. The phenolic hydroxyl proton produces a broad signal between 4.5 and 6.0 parts per million, with the exact position dependent on hydrogen bonding and exchange conditions [4] [5].

The hexyl chain protons generate a complex multipicity pattern in the aliphatic region from 0.8 to 2.8 parts per million [6]. The terminal methyl group of the hexyl chain appears as a characteristic triplet around 0.9 parts per million, while the methylene groups produce overlapping multiplets throughout the aliphatic region [6].

The methylene bridge connecting the aromatic ring to the nitrogen atom exhibits a distinctive chemical shift around 3.7 to 4.2 parts per million, reflecting the electron-withdrawing influence of both the aromatic ring and the nitrogen atom [5]. The amino proton appears as a broad signal between 1.0 and 3.0 parts per million, often exhibiting exchange behavior with solvent protons [7].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through carbon framework analysis [4] [6]. The aromatic carbons resonate between 115 and 160 parts per million, with the phenolic carbon appearing at the most downfield position around 155-160 parts per million due to the electron-withdrawing effect of the hydroxyl group [4] [6].

Nuclear Magnetic Resonance AssignmentChemical Shift Range
Aromatic C-H6.8-7.5 ppm
Phenolic O-H4.5-6.0 ppm (broad)
Methylene bridge (Ar-CH₂-N)3.7-4.2 ppm
Hexyl chain C-H0.8-2.8 ppm
Aromatic carbons115-160 ppm
Phenolic carbon155-160 ppm

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of 3-[(hexylamino)methyl]phenol reveals characteristic fragmentation pathways typical of substituted phenolic compounds [8] [9]. The molecular ion peak appears at mass-to-charge ratio 207, corresponding to the intact molecular structure [1] [8].

Primary fragmentation involves cleavage of the hexyl chain from the amino group, producing fragment ions in the mass-to-charge ratio range of 122 to 150 [8] [9]. This fragmentation pattern reflects the relative weakness of carbon-nitrogen bonds compared to aromatic carbon-carbon bonds [8].

Secondary fragmentation generates the phenolic base fragment at mass-to-charge ratios 107-108, corresponding to the hydroxybenzyl cation species [8] [10]. This fragment represents a stable aromatic cation formed through loss of the entire hexylamino substituent [8].

The fragmentation behavior follows established patterns for phenolic compounds, where the aromatic ring system provides stabilization for charged species through resonance delocalization [8] [9]. The presence of the hydroxyl group enhances the stability of phenolic cations through additional resonance contributions [8].

Multi-stage mass spectrometry analysis enables detailed structural characterization through systematic fragmentation trees, providing reproducible fragmentation patterns that aid in compound identification [9]. The fragmentation patterns remain consistent across different ionization conditions and energy levels, supporting reliable structural assignments [9].

Infrared Vibrational Mode Correlations

Infrared spectroscopy reveals characteristic vibrational modes corresponding to the functional groups present in 3-[(hexylamino)methyl]phenol [11] [12] [7]. The phenolic hydroxyl group produces a broad absorption band between 3200 and 3600 reciprocal centimeters, characteristic of O-H stretching vibrations [12] [7].

The amino group contributes N-H stretching vibrations in the range of 3250 to 3500 reciprocal centimeters, often appearing as medium intensity bands that may overlap with hydroxyl absorptions [7]. The aromatic C-H stretching vibrations appear between 3000 and 3100 reciprocal centimeters, distinguishable from aliphatic C-H stretches [11] [7].

Aliphatic C-H stretching modes from the hexyl chain produce strong absorptions between 2850 and 2990 reciprocal centimeters, with asymmetric and symmetric methyl and methylene stretching components [11] [13]. The aromatic C=C stretching vibrations appear as multiple bands between 1440 and 1625 reciprocal centimeters, reflecting the conjugated nature of the benzene ring system [11] [7].

The phenolic C-O stretching mode typically appears around 1200 to 1300 reciprocal centimeters, providing confirmation of the hydroxyl attachment to the aromatic ring [13] [12]. Aromatic C-H out-of-plane bending vibrations produce characteristic fingerprint region absorptions between 680 and 900 reciprocal centimeters [11] [7].

Vibrational ModeFrequency Range (cm⁻¹)
O-H stretch (phenol)3200-3600
N-H stretch3250-3500
Aromatic C-H stretch3000-3100
Aliphatic C-H stretch2850-2990
Aromatic C=C stretch1440-1625
Phenolic C-O stretch1200-1300

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory calculations using the B3LYP functional provide detailed insights into the electronic structure and properties of 3-[(hexylamino)methyl]phenol [14] [15] [16]. The B3LYP method with appropriate basis sets offers reliable predictions for phenolic compounds, particularly regarding geometry optimization and vibrational frequency calculations [15] [17].

Gas-phase optimization reveals the preferred conformational arrangements of the molecule, with the phenolic ring maintaining planarity while the hexyl chain adopts extended conformations to minimize steric interactions [15] [17]. The calculated bond lengths and angles conform to expected values for aromatic and aliphatic systems [17].

Density Functional Theory calculations predict vibrational frequencies that correlate well with experimental infrared spectroscopic observations [13] [15]. The scaling factors typically applied to B3LYP frequencies (0.9613 for the fundamental modes) improve agreement with experimental data [13].

Electronic properties calculated through Density Functional Theory include molecular orbital energies, electron density distributions, and electrostatic potential surfaces [16] [18]. These calculations provide insights into the reactivity patterns and potential interaction sites within the molecule [16].

Solvation effects can be incorporated through continuum models, revealing how different solvent environments influence the molecular structure and properties [17]. The calculations demonstrate that polar solvents stabilize the phenolic hydroxyl group through hydrogen bonding interactions [17].

Molecular Orbital Configuration Analysis

Molecular orbital analysis reveals the electronic structure underlying the chemical behavior of 3-[(hexylamino)methyl]phenol [19] [20] [21]. The highest occupied molecular orbitals primarily involve π-electron density localized on the aromatic ring system, with contributions from the phenolic oxygen lone pairs [19] [20].

The lowest unoccupied molecular orbitals show π* character distributed across the aromatic ring, consistent with typical aromatic systems [19]. The presence of the electron-donating amino substituent affects the orbital energies and distributions through resonance interactions [21].

Natural bond orbital analysis provides insights into the bonding interactions and charge distributions within the molecule [22]. The phenolic oxygen exhibits partial negative charge character, while the aromatic carbons show varying degrees of positive character depending on their positions relative to the substituents [22].

The molecular orbital configuration influences the compound's spectroscopic properties, particularly the electronic absorption characteristics and Nuclear Magnetic Resonance chemical shifts [22]. The π-electron delocalization within the aromatic system contributes to the characteristic downfield shifts observed in aromatic proton Nuclear Magnetic Resonance spectra [5].

XLogP3

3.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

207.162314293 g/mol

Monoisotopic Mass

207.162314293 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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